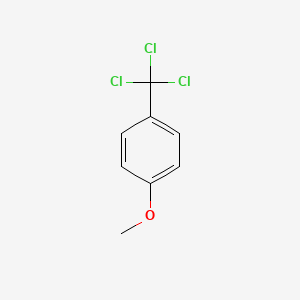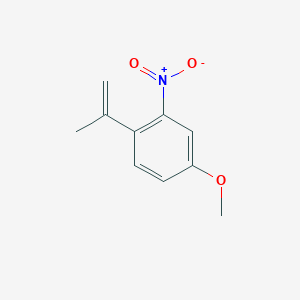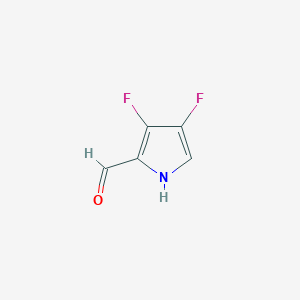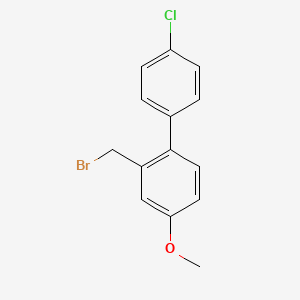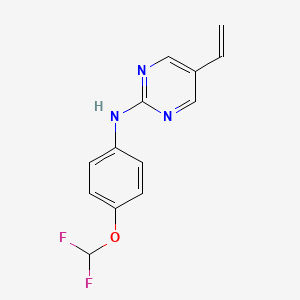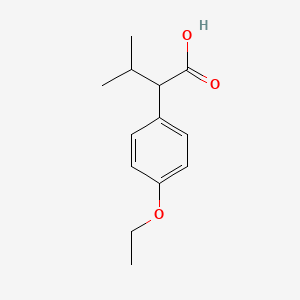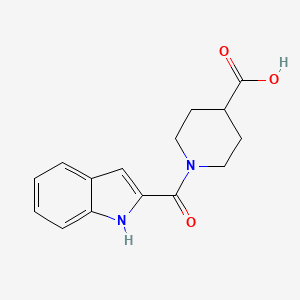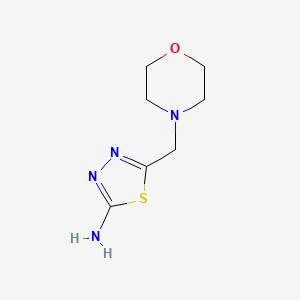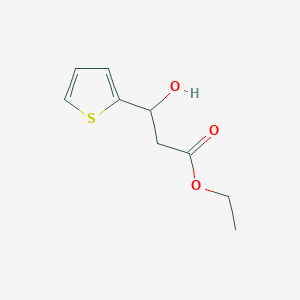
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate
Descripción general
Descripción
Beta-Hydroxythiophene-2-propanoic acid ethyl ester: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Hydroxythiophene-2-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of beta-Ketothiophene-2-propanoic acid ethyl ester.
Reduction: Formation of beta-Hydroxythiophene-2-propanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Beta-Hydroxythiophene-2-propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- Thiophene-2-carboxylic acid ethyl ester
- Thiophene-3-carboxylic acid ethyl ester
- Beta-Hydroxythiophene-3-propanoic acid ethyl ester
Comparison: Beta-Hydroxythiophene-2-propanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C9H12O3S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7,10H,2,6H2,1H3 |
Clave InChI |
DWGLMTZYPUURJG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CS1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
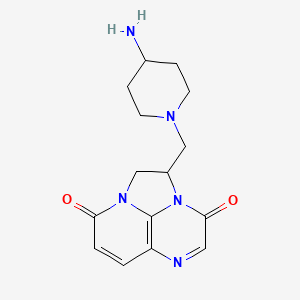
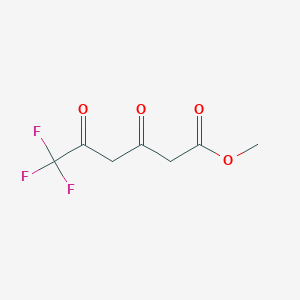

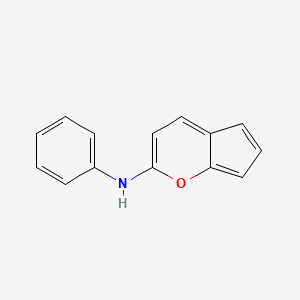
![3-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B8626063.png)
